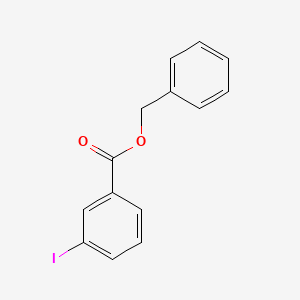

Benzyl 3-iodobenzoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLZKXHASXBOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623942 | |

| Record name | Benzyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437604-16-5 | |

| Record name | Benzyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 3 Iodobenzoate

Esterification Pathways from 3-iodobenzoic Acid

The most direct method for synthesizing Benzyl (B1604629) 3-iodobenzoate (B1234465) is the esterification of 3-iodobenzoic acid with benzyl alcohol. This transformation can be achieved through several methods, ranging from conventional acid catalysis to more advanced catalytic systems.

Conventional Esterification Approaches

The classical method for this conversion is the Fischer-Speier esterification. This reaction involves heating a mixture of 3-iodobenzoic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmdpi.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.orgmasterorganicchemistry.comresearchgate.net The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orglibretexts.org Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to yield the ester. libretexts.orgmasterorganicchemistry.com

Since the reaction is an equilibrium, specific strategies must be employed to drive it towards the product side and achieve a high yield. organic-chemistry.orglibretexts.org Common techniques include using a large excess of one of the reactants (typically the less expensive benzyl alcohol) or removing the water as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene. organic-chemistry.orglibretexts.org

Catalytic Esterification Methods

To overcome some limitations of conventional methods, such as harsh conditions and the generation of acidic waste, various catalytic systems have been developed.

Brønsted-acidic ionic liquids (BAILs) have emerged as effective and recyclable dual solvent-catalysts for esterification reactions. acs.orgdeakin.edu.aujk-sci.com These salts, which are liquid at low temperatures, can replace traditional mineral acids. For the synthesis of benzyl esters, ionic liquids bearing a benzyl group on an imidazolium or pyridinium cation have been successfully used. deakin.edu.auresearchgate.net The reaction between a benzoic acid derivative and an alcohol can be carried out smoothly, often under solvent-free conditions and sometimes enhanced by microwave irradiation, which significantly reduces reaction times. deakin.edu.auresearchgate.net

An advantage of using ionic liquids is the ease of product separation. Often, the resulting ester is immiscible with the ionic liquid, allowing for simple decantation. acs.org The ionic liquid can then be recovered by removing the water produced during the reaction and reused multiple times without a significant loss of catalytic activity. acs.orgdeakin.edu.au

Interactive Data Table: Ionic Liquid-Catalyzed Esterification of Benzoic Acid

| Catalyst Type | Alcohol | Conditions | Yield (%) | Reusability |

| [PSPy][HSO₄] | Ethanol | 85°C, 3h | 91.5 | Yes (4 cycles) acs.org |

| Benzyl Imidazolium BAIL | Various | Microwave, 12-15 min | 77-98.5 | Yes (3 cycles) deakin.edu.au |

| [C₃SO₃Hmim]HSO₄ | Methanol | 0.3 equiv. catalyst | 97 | Yes researchgate.net |

Transition metal complexes offer another sophisticated route for catalysis. Zirconocene triflate, for example, has been shown to effectively catalyze the esterification of benzoic acid with benzyl alcohol. diva-portal.org In an optimized process using toluene as the solvent at 80°C, a 74% yield of benzyl benzoate (B1203000) was achieved. diva-portal.org The reaction conditions, including the ratio of alcohol to acid and the presence of a small amount of water, were found to significantly influence the reaction's efficiency. diva-portal.org

Another relevant, though distinct, approach is the palladium-catalyzed coupling of aryl iodides with carboxylic acids. nagoya-u.ac.jpnih.gov While this method typically forms aryl esters rather than benzyl esters, it highlights the utility of transition metals in forming ester bonds involving iodinated aromatic compounds. Furthermore, palladium nanoparticles have been used to catalyze the direct synthesis of benzyl esters from carboxylic acids and toluene derivatives through C-H bond activation, representing an atom-economical alternative. acs.orgresearchgate.net

Interactive Data Table: Zirconocene-Catalyzed Esterification

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) |

| Zirconocene triflate | Benzoic Acid, Benzyl Alcohol | Toluene | 80 | 74 diva-portal.org |

Green Chemistry and Sustainable Synthesis Routes

In line with the principles of green chemistry, several sustainable methods for ester synthesis have been developed. These approaches aim to minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

Solvent-free synthesis, often coupled with microwave irradiation, provides a rapid and efficient method for preparing benzyl esters using recyclable ionic liquid catalysts. deakin.edu.auresearchgate.net This combination reduces energy consumption and eliminates the need for volatile organic solvents. researchgate.net

The use of solid acid catalysts is another cornerstone of green esterification. Materials like phosphoric acid-modified Montmorillonite K10 clay have been employed as efficient, heterogeneous catalysts for the esterification of substituted benzoic acids. ijstr.org These clay-based catalysts are advantageous because they are inexpensive, can be used under solvent-free conditions, and are easily separated from the reaction mixture and reused. ijstr.org Similarly, resins such as Dowex H+ have been used in conjunction with sodium iodide to create an effective and reusable catalytic system for esterification. nih.govacs.org This method is environmentally friendly due to its high yields, energy efficiency, and simple workup procedures. nih.govacs.org

Preparation via Halogenation of Benzyl Benzoate Derivatives

An alternative synthetic strategy involves introducing the iodine atom onto a pre-existing benzyl benzoate scaffold. Direct electrophilic iodination of the aromatic ring of benzyl benzoate is one potential pathway. The ester group is a meta-directing and deactivating substituent in electrophilic aromatic substitution. wikipedia.org Therefore, direct halogenation would be expected to place the iodine at the 3-position, although the reaction may require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and could be slower compared to reactions with activated rings. wikipedia.orgwikipedia.org

A more controlled, albeit multi-step, synthetic route could proceed through a benzyl benzoate derivative containing a different functional group that can be readily converted to iodide. A plausible precursor is benzyl 3-aminobenzoate (B8586502). nih.govuni.lu This compound can undergo a Sandmeyer-type reaction. The process would involve the following steps:

Diazotization : The primary aromatic amine group of benzyl 3-aminobenzoate is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt.

Iodide Substitution : The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide (KI), which displaces the diazonium group (N₂) to introduce an iodine atom at the 3-position of the aromatic ring, yielding Benzyl 3-iodobenzoate.

This indirect method offers high regioselectivity for the placement of the iodine atom, making it a valuable synthetic alternative.

Advanced Synthetic Techniques (e.g., Flow Chemistry, Microreactor Synthesis)

While specific literature detailing the synthesis of this compound using advanced techniques such as flow chemistry or microreactor synthesis is not currently available, the principles and successful applications of these technologies in the synthesis of analogous aromatic esters strongly suggest their potential utility. This section will, therefore, explore a scientifically grounded, proposed application of these methods for the synthesis of this compound, drawing upon established methodologies for similar compounds.

The proposed continuous flow synthesis of this compound would involve the esterification of 3-iodobenzoic acid with benzyl alcohol. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reagents at high temperatures and pressures, and the potential for higher yields and purity. mdpi.comnih.gov

A plausible experimental setup would employ a microreactor or a packed-bed reactor. The reagents, 3-iodobenzoic acid and benzyl alcohol, would be dissolved in a suitable high-boiling point solvent and pumped through the reactor. An acid catalyst, either homogeneous, such as sulfuric acid, or heterogeneous, would be introduced into the system. The use of a heterogeneous catalyst in a packed-bed reactor is particularly advantageous as it simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture.

Elevated temperatures and pressures can be safely achieved in continuous flow systems, which can significantly accelerate the reaction rate. For instance, studies on the esterification of benzoic acid have demonstrated that high conversion rates can be achieved in a matter of minutes at elevated temperatures, a significant improvement over the hours or even days required for some batch reactions. researchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry allows for the fine-tuning of the reaction to maximize the yield of this compound while minimizing the formation of byproducts. The continuous removal of water, a byproduct of the esterification, can also be integrated into the flow system to drive the reaction equilibrium towards the product.

The following interactive data table outlines a hypothetical set of reaction conditions for the continuous flow synthesis of this compound, based on data from analogous esterification reactions of benzoic acid derivatives.

| Parameter | Proposed Value | Rationale/Supporting Evidence |

|---|---|---|

| Reactants | 3-Iodobenzoic Acid, Benzyl Alcohol | Standard starting materials for the target ester. |

| Catalyst | Sulfuric Acid (homogeneous) or Amberlyst-15 (heterogeneous) | Both have been shown to be effective for the esterification of benzoic acid in flow systems. researchgate.net |

| Solvent | Toluene or Dimethyl Sulfoxide (DMSO) | High-boiling point solvents suitable for elevated reaction temperatures. |

| Reactor Type | Packed-bed microreactor | Allows for the use of a heterogeneous catalyst and provides excellent heat and mass transfer. nih.gov |

| Temperature | 150-200 °C | High temperatures significantly increase the rate of esterification. researchgate.net |

| Pressure | 10-20 bar | Maintains the solvent in the liquid phase at elevated temperatures and enhances reaction rates. |

| Residence Time | 5-20 minutes | Short residence times are often sufficient to achieve high conversions in flow reactors. researchgate.net |

This proposed application of flow chemistry and microreactor technology for the synthesis of this compound represents a forward-looking approach to the production of this and other functionalized aromatic esters. The enhanced control, safety, and efficiency offered by these advanced techniques make them a compelling area for future research and development in the synthesis of fine chemicals.

Reactivity and Mechanistic Investigations of Benzyl 3 Iodobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in Benzyl (B1604629) 3-iodobenzoate (B1234465) is the primary site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive electrophiles in these transformations due to the C–I bond's relative weakness and the ease with which palladium and other transition metals can undergo oxidative addition. wikipedia.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. kochi-tech.ac.jp For Benzyl 3-iodobenzoate, this reaction would occur at the C–I bond. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. kochi-tech.ac.jp

The reactivity of the organic halide in Suzuki-Miyaura coupling follows the general trend I > Br > Cl > OTf. acs.org Consequently, the aryl iodide moiety of this compound is an excellent substrate for this transformation. The benzyl ester group is generally stable under the basic conditions of the Suzuki-Miyaura reaction, allowing for selective coupling at the C-I bond. nih.gov

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 2 | Methyl 4-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 98 |

| 3 | Ethyl 4-iodobenzoate | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 92 |

Table 1. Representative Suzuki-Miyaura coupling reactions of various aryl iodides, illustrating typical conditions and yields analogous to those expected for this compound. Data adapted from studies on similar substrates. acs.org

Hiyama Cross-Coupling Reactions

The Hiyama coupling reaction facilitates the formation of C-C bonds by coupling an organosilicon compound with an organic halide, catalyzed by palladium. acs.org This reaction requires an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to generate a hypervalent silicon species that participates in the transmetalation step.

Aryl iodides are effective substrates for Hiyama couplings. researchgate.net The reaction of this compound would proceed selectively at the carbon-iodine bond. The reaction conditions are generally mild, which ensures the compatibility of the ester functional group. Recent developments have focused on fluoride-free conditions to broaden the reaction's scope. researchgate.net

| Entry | Aryl Halide | Organosilane | Catalyst | Activator | Solvent | Yield (%) |

| 1 | Iodobenzene (B50100) | PhSi(OMe)₃ | (a-NHC)PdI₂(py) | TBAF | THF | 98 |

| 2 | 4-Iodotoluene | PhSi(OMe)₃ | (a-NHC)PdI₂(py) | TBAF | THF | 95 |

| 3 | 4-Bromoacetophenone | PhSi(OMe)₃ | (a-NHC)PdI₂(py) | TBAF | THF | 96 |

Table 2. Examples of Hiyama cross-coupling reactions with various aryl halides, demonstrating conditions applicable to this compound. researchgate.net

Sonogashira Coupling Reactions

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.com The reactivity order for aryl halides is I > OTf > Br >> Cl, making this compound an ideal substrate. youtube.com

This reaction is known for its mild conditions and excellent functional group tolerance, meaning the benzyl ester moiety would remain intact during the coupling. rsc.org The high reactivity of the aryl iodide allows the reaction to proceed at or near room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. rsc.org

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 95 |

| 2 | Methyl 2-iodobenzoate (B1229623) | 1-Octyne | Cu powder (catalyst) | None | None | 97 |

| 3 | 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 98 |

Table 3. Illustrative Sonogashira coupling reactions demonstrating high yields for aryl iodides, including a closely related iodobenzoate ester. rsc.orgresearchgate.net

Kumada and Negishi Coupling Reactions

Kumada Coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org While aryl iodides are suitable electrophiles, the application of Kumada coupling to this compound is problematic. Grignard reagents are highly reactive nucleophiles and strong bases that readily attack ester functional groups. nih.gov Therefore, the benzyl ester moiety would not be compatible with the Grignard reagent, leading to side reactions instead of the desired cross-coupling at the C-I bond.

Negishi Coupling , in contrast, uses an organozinc reagent as the nucleophilic partner. mit.edu A key advantage of organozinc reagents is their high functional group tolerance, including compatibility with esters. uni-muenchen.de This makes the Negishi coupling a suitable method for the functionalization of this compound. The reaction, typically palladium-catalyzed, would proceed efficiently at the C-I bond without affecting the benzyl ester group.

Nucleophilic Substitution Reactions at the Aromatic Iodide Center

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. wikipedia.org

In this compound, the benzyl ester group is in the meta position relative to the iodine atom and is not a sufficiently strong activating group. Therefore, this compound is considered unactivated and is highly unreactive towards the SₙAr addition-elimination mechanism under standard conditions. uomustansiriyah.edu.iq

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism . This reaction occurs under forcing conditions with exceptionally strong bases, such as sodium amide (NaNH₂). uomustansiriyah.edu.iq The base first eliminates a proton from the position ortho to the iodine, followed by the loss of the iodide ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, and subsequent protonation gives the substitution product. uomustansiriyah.edu.iq This mechanism does not require activating groups on the ring.

Reactions Involving Organometallic Reagents

Beyond their use in cross-coupling, organometallic reagents can be generated directly from the aryl iodide of this compound.

Iodine-Lithium Exchange : Aryl iodides undergo rapid metal-halogen exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, even at very low temperatures (e.g., -78 °C). wikipedia.orgsaylor.org This reaction would convert this compound into the corresponding aryllithium species, 3-(benzyloxycarbonyl)phenyllithium. However, organolithium reagents are highly nucleophilic and will also react with the ester group. wikipedia.org This competing reaction limits the synthetic utility unless the aryllithium is generated and trapped with an electrophile at extremely low temperatures and short reaction times. taylorandfrancis.com

Direct Insertion of Zinc : A more chemoselective method for generating an organometallic reagent is the direct insertion of zinc metal into the carbon-iodine bond. This process can be efficiently achieved using activated zinc powder, often in the presence of lithium chloride (LiCl) in an etheral solvent like THF. organic-chemistry.orgnih.gov This method is compatible with a wide range of functional groups, including esters. organic-chemistry.org Thus, this compound can be converted into the corresponding organozinc reagent, Benzyl 3-(iodozincio)benzoate, which can then be used in subsequent reactions, such as Negishi coupling. nih.gov

Kinetic Studies of Reactivity Pathways

The kinetics of reactions involving this compound are influenced by the electronic properties of the 3-iodo substituent. The iodine atom exerts a negative inductive effect (-I) and a positive mesomeric effect (+M), with the inductive effect generally being dominant for halogens.

In the context of alkaline hydrolysis of benzoates, the rate-determining step is the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. The presence of an electron-withdrawing group at the meta or para position accelerates this step by increasing the partial positive charge on the carbonyl carbon. Kinetic studies on substituted phenyl benzoates have demonstrated a good correlation between the reaction rate and the Hammett substituent constant (σ). researchgate.net For the 3-iodo substituent, the Hammett constant is positive, indicating its electron-withdrawing nature and suggesting an enhanced rate of hydrolysis compared to the unsubstituted analogue.

The following table presents the second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates, which can be used to infer the reactivity of this compound.

| Substituent (X in C6H5CO2C6H4-X) | Temperature (°C) | Rate Constant k2 (M⁻¹ s⁻¹) |

| H | 25 | (Reference) |

| 3-Cl | 25 | Faster than H |

| 3-NO2 | 25 | Significantly faster than H |

| 4-F | 25 | Faster than H |

| 2-Cl | 25 | Slower than 3-Cl (due to steric hindrance) |

Data extrapolated from studies on substituted phenyl benzoates. rsc.org

Derivatization and Analog Synthesis from Benzyl 3 Iodobenzoate

Synthesis of Diverse Substituted Benzoate (B1203000) Esters

The carbon-iodine bond in benzyl (B1604629) 3-iodobenzoate (B1234465) is a key feature that allows for the introduction of a wide variety of substituents onto the benzene (B151609) ring through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. By employing different boronic acids, a vast array of aryl, heteroaryl, or alkyl groups can be introduced at the 3-position of the benzoate ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between benzyl 3-iodobenzoate and a terminal alkyne. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to 3-alkynylbenzoate derivatives. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of 3-alkenylbenzoate esters. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com This method is highly effective for the vinylation of aryl halides. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. This provides access to a variety of 3-aminobenzoate (B8586502) derivatives.

Ullmann Condensation: Symmetrical and unsymmetrical biaryls can be synthesized from aryl iodides through Ullmann homo- and cross-coupling reactions catalyzed by palladium(II) acetate. figshare.com

The following table summarizes the types of substituted benzoate esters that can be synthesized from this compound using these common cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Resulting Substituent at 3-Position | Product Class |

| Suzuki Coupling | R-B(OH)₂ | -R (Aryl, Alkyl, etc.) | 3-Aryl/Alkylbenzoates |

| Sonogashira Coupling | R-C≡CH | -C≡C-R | 3-Alkynylbenzoates |

| Heck Reaction | H₂C=CHR | -CH=CHR | 3-Alkenylbenzoates |

| Buchwald-Hartwig Amination | R₂NH | -NR₂ | 3-Aminobenzoates |

| Ullmann Condensation | Ar-I | -Ar | 3-Arylbenzoates |

Preparation of Organometallic Reagents as Synthetic Precursors

The iodine atom in this compound can be readily transformed into a metal-containing functional group, thereby converting the aryl iodide into a potent nucleophile. These organometallic reagents are crucial intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Formation of Grignard Reagents:

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, benzyl 3-(magnesiobromo)benzoate. mnstate.edulibretexts.orgmiracosta.edu The reactivity of aryl halides in Grignard reagent formation increases in the order of Cl < Br < I, making aryl iodides excellent substrates for this transformation. google.comlibretexts.org The resulting organomagnesium compound is a powerful nucleophile and a strong base. libretexts.orglibretexts.org

Formation of Organolithium Reagents:

Alternatively, treatment of this compound with two equivalents of an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, results in a lithium-halogen exchange to produce the corresponding aryllithium species. This reaction is generally faster than directed ortho-metalation for aryl bromides and iodides. uwindsor.ca

Directed ortho-Lithiation:

The ester functionality in benzoate esters can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the ester group. oup.comsemanticscholar.orgwikipedia.org This process, known as directed ortho-metalation (DoM), typically employs a strong lithium amide base like lithium diisopropylamide (LDA). wikipedia.orgacs.org In the case of this compound, this would lead to lithiation at the 2-position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce substituents adjacent to the ester group.

The table below outlines the preparation of these organometallic reagents and some of their potential subsequent reactions.

| Organometallic Reagent | Method of Preparation | Reagent | Subsequent Reaction with Electrophile (E+) | Product |

| Grignard Reagent | Reaction with Magnesium | Mg | R₂C=O | Tertiary Alcohol |

| Organolithium Reagent | Lithium-Halogen Exchange | n-BuLi | CO₂ | Carboxylic Acid |

| ortho-Lithiated Species | Directed ortho-Metalation | LDA | R-CHO | Secondary Alcohol |

Construction of Complex Polycyclic and Heterocyclic Frameworks

The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. Intramolecular and intermolecular cyclization reactions, often catalyzed by transition metals, are powerful strategies for building these intricate frameworks.

Palladium-Catalyzed Cyclization Reactions:

Synthesis of Butenolides: Aryl iodides can undergo a palladium(0)-catalyzed cyclization reaction with 1,2-allenyl carboxylic acids to afford butenolides. acs.orgacs.orgnih.gov This methodology can be applied to this compound to construct butenolide-fused aromatic systems.

Synthesis of Fluorenones: Substituted fluorenones can be synthesized directly from aryl iodides and benzaldehydes via a palladium(II)-catalyzed C(sp²)-H functionalization cascade. acs.orgresearchgate.netacs.org This approach allows for the construction of the fluorenone core in a single step from readily available starting materials. acs.orgresearchgate.netacs.org

Intramolecular Heck Reaction: If a suitable alkene moiety is present in the molecule, an intramolecular Heck reaction can be employed to construct a new ring. For example, by first coupling an appropriate alkene-containing side chain to the 3-position of this compound via a Suzuki or other cross-coupling reaction, a subsequent intramolecular Heck cyclization can lead to the formation of various carbocyclic and heterocyclic ring systems.

Synthesis of Benzofuran-Fused Systems: Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters can be used to synthesize benzofuran-fused cyclohexenones. nih.gov This type of intramolecular coupling of an aryl and a vinyl carbon provides a modular approach to versatile benzofuran (B130515) frameworks. nih.gov

The following table provides examples of complex frameworks that can be synthesized from this compound or its derivatives.

| Reaction Type | Reactants | Catalyst System | Resulting Framework |

| Butenolide Synthesis | This compound derivative, 1,2-Allenyl Carboxylic Acid | Pd(0) | Butenolide-fused Aromatic |

| Fluorenone Synthesis | This compound, Benzaldehyde derivative | Pd(II) | Substituted Fluorenone |

| Intramolecular Heck Reaction | Benzyl 3-(alkenyl)benzoate | Pd(0) | Fused Carbocycle/Heterocycle |

| Benzofuran Synthesis | O-(3-carboxybenzyl) cyclic vinylogous ester | Pd(II) | Benzofuran-fused Cyclohexenone |

Incorporation into Macromolecular and Polymer Architectures

The ability to anchor this compound, or more generally, aryl iodides, to a solid support opens up possibilities for their use in solid-phase organic synthesis (SPOS) and for the creation of functionalized polymers. acs.orgacs.orgnih.gov

Solid-Phase Organic Synthesis:

Aryl iodides can be attached to resins, such as the Merrifield resin, through linkages involving the carboxyl group. acs.orgacs.org For instance, the carboxylic acid of 3-iodobenzoic acid can be anchored to a resin, and subsequent esterification with benzyl alcohol would yield a polymer-supported this compound. This immobilized substrate can then be subjected to various chemical transformations, such as the palladium-catalyzed cyclization with 1,2-allenyl carboxylic acids to produce polymer-supported butenolides. acs.orgacs.orgnih.gov The final product can then be cleaved from the resin. acs.orgacs.org This approach is advantageous for the construction of compound libraries for applications like drug discovery. nih.gov

Functional Polymers:

This compound can also be used as a monomer or a functional comonomer in polymerization reactions. For example, if a polymerizable group, such as a vinyl or styrenyl moiety, is introduced into the molecule (e.g., at the 4-position of the benzyl group), the resulting monomer can be polymerized to create a polymer with pendant this compound units. The iodine atoms along the polymer chain can then be further functionalized using the cross-coupling reactions described in section 4.1. This allows for the synthesis of polymers with tailored properties and functionalities.

A polymer-supported terpyridine palladium complex has been shown to be an effective catalyst for the hydrodehalogenation of aryl halides in water. mdpi.com This highlights the potential for creating polymer-based catalysts where the active metal is coordinated to a ligand that is part of a polymer backbone derived from functionalized monomers.

The table below illustrates the strategies for incorporating this compound into macromolecular structures.

| Approach | Description | Application |

| Solid-Phase Synthesis | Covalent attachment of 3-iodobenzoic acid to a solid support, followed by esterification. | Combinatorial chemistry, library synthesis. nih.gov |

| Polymer Functionalization | Polymerization of a monomer derived from this compound. | Synthesis of functional materials, polymer-supported reagents. |

| Polymer-Supported Catalysis | Incorporation into a polymer that acts as a ligand for a metal catalyst. | Recyclable catalysts, green chemistry. |

Stereoselective Transformations and Chiral Analog Generation

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it can be used as a starting material in stereoselective reactions to generate chiral molecules.

Atroposelective Synthesis of Axially Chiral Biaryls:

A significant application of aryl iodides in stereoselective synthesis is the construction of axially chiral biaryls. acs.orgresearchgate.netrsc.org These are molecules that are chiral due to restricted rotation around a single bond. Palladium/chiral norbornene (NBE*) cooperative catalysis has been developed for the atroposelective ortho-C-H arylation of aryl iodides. acs.org In this process, the aryl iodide undergoes oxidative addition to the palladium catalyst, followed by insertion of a chiral norbornene ligand and subsequent C-H activation to form a chiral palladacycle. acs.org This intermediate then reacts with another aryl halide to generate the axially chiral biaryl product with high enantioselectivity. acs.org By applying this methodology to this compound, a range of novel, enantiomerically enriched biaryl compounds can be accessed.

Diastereoselective Reactions:

If this compound is reacted with a chiral reagent or a substrate containing a chiral auxiliary, diastereoselective transformations can be achieved. For example, in a Heck reaction with a chiral alkene, the coupling may proceed with a preference for the formation of one diastereomer over the other. Similarly, the addition of the Grignard or organolithium reagent derived from this compound to a chiral aldehyde or ketone can lead to the formation of diastereomeric alcohols in unequal amounts.

The following table summarizes approaches to generating chiral analogs from this compound.

| Stereoselective Method | Description | Chiral Product Type |

| Atroposelective C-H Arylation | Pd/chiral norbornene catalyzed coupling of this compound with another aryl halide. | Axially Chiral Biaryl |

| Diastereoselective Coupling | Reaction of a this compound derivative with a chiral coupling partner (e.g., in a Heck reaction). | Diastereomerically Enriched Product |

| Diastereoselective Addition | Addition of the organometallic reagent derived from this compound to a chiral carbonyl compound. | Diastereomerically Enriched Alcohol |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Benzyl (B1604629) 3-iodobenzoate (B1234465) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be constructed.

¹H and ¹³C NMR spectra for Benzyl 3-iodobenzoate have been reported, providing key insights into its structure. rsc.org The proton NMR spectrum shows distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons. rsc.org The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the carbonyl carbon of the ester and the carbon atom bonded to the iodine. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.38-8.37 | m | - | 1H | Aromatic H (iodobenzoyl ring) |

| 8.00 | ddd | 7.8, 1.6, 1.1 | 1H | Aromatic H (iodobenzoyl ring) |

| 7.83 | ddd | 7.9, 1.8, 1.1 | 1H | Aromatic H (iodobenzoyl ring) |

| 7.43-7.32 | m | - | 5H | Aromatic H (benzyl ring) |

| 7.14-7.10 | m | - | 1H | Aromatic H (iodobenzoyl ring) |

| 5.33 | s | - | 2H | Methylene (-CH₂-) |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.71 | C=O (Ester carbonyl) |

| 141.68 | Aromatic C |

| 138.33 | Aromatic C |

| 135.52 | Aromatic C |

| 131.84 | Aromatic C |

| 129.90 | Aromatic C |

| 128.71 | Aromatic C |

| 128.51 | Aromatic C |

| 128.27 | Aromatic C |

| 128.17 | Aromatic C |

| 93.75 | C-I |

| 66.93 | -CH₂- |

Data sourced from The Royal Society of Chemistry. rsc.org

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are essential for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. For this compound, it would definitively establish the connectivity of the protons on the 3-iodobenzoyl ring and the protons on the benzyl ring, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to assign each protonated aromatic carbon and the methylene carbon by linking their respective ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons (δ 5.33 ppm) to the carbonyl carbon (δ 164.71 ppm) and the ipso-carbon of the benzyl ring, confirming the ester linkage and the connection between the two aromatic moieties.

Solid-State NMR (ssNMR) would be employed to study this compound in its crystalline or amorphous solid forms. Unlike solution-state NMR, ssNMR provides insights into the structural and dynamic properties that are dependent on the packing of molecules in the solid state. This can include identifying different polymorphic forms, determining intermolecular distances, and analyzing molecular motion in the crystal lattice.

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. For this compound (C₁₄H₁₁IO₂), the expected molecular ion peak (M⁺) would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can further provide the exact molecular formula by measuring the mass with very high accuracy. rsc.org

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for identifying and quantifying this compound in complex mixtures. The sample is first passed through an HPLC column, which separates it from other components. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecule and detects its mass. This allows for the confirmation of the compound's presence and purity, even at very low concentrations.

UPLC-MS is an advancement of LC-MS that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. sci-hub.box This results in significantly improved chromatographic performance, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC-based methods. sci-hub.box The application of UPLC-MS for the analysis of this compound would enable more efficient separation from impurities and a more sensitive detection limit, which is particularly advantageous for trace-level analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. masterorganicchemistry.com These methods provide a molecular fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. mdpi.com

C-O Stretch: The ester C-O stretching vibrations would appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range would correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings. masterorganicchemistry.com

C-I Stretch: The vibration of the carbon-iodine bond is expected to produce a band in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the aromatic ring stretching vibrations would be particularly strong in the Raman spectrum. The C=O stretch would also be Raman active. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule. For an organic molecule like this compound, the absorption of UV-Vis radiation would primarily involve the promotion of electrons in its aromatic rings and carbonyl group from lower energy molecular orbitals to higher energy ones. The key chromophores in this molecule are the benzene (B151609) ring of the benzyl group and the iodinated benzoate moiety.

The electronic transitions expected for this compound would be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen atoms of the ester group) to antibonding π* orbitals.

The presence of the iodine atom, a heavy halogen, on the benzoate ring is expected to influence the absorption spectrum. This is due to the "heavy-atom effect," which can increase the probability of certain formally forbidden electronic transitions and can also cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzyl benzoate.

Expected UV-Vis Absorption Data for this compound (Theoretical)

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | ~230-280 | High | Phenyl and Iodophenyl rings |

| n → π | ~280-320 | Low | Carbonyl group |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This would reveal the conformation of the ester linkage and the relative orientations of the two aromatic rings.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z | 4 |

Detailed analysis of the crystal structure would allow for the precise measurement of the C-I bond length and any notable intermolecular I···O or I···π interactions, providing insight into the role of the iodine atom in the solid-state assembly of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules like Benzyl (B1604629) 3-iodobenzoate (B1234465). northwestern.eduscirp.orgiosrjournals.org These calculations solve the Schrödinger equation, providing information about molecular orbitals, electron density distribution, and energies. northwestern.edu

For Benzyl 3-iodobenzoate, DFT calculations can elucidate the influence of the iodo and benzyl groups on the electronic properties of the benzoate (B1203000) ring. The calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, electrostatic potential maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. The iodine atom, being an electron-withdrawing group, is expected to influence the electron distribution across the aromatic ring, which can be quantified through Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

Molecular Docking and Dynamics Simulations of Derivatives (as scaffolds/probes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govekb.eg Derivatives of this compound can serve as scaffolds for designing new molecules with potential biological activity. researchgate.netimpactfactor.orgnih.govmdpi.com By performing molecular docking studies, these derivatives can be evaluated for their binding affinity to specific protein targets. researchgate.netnih.gov

Prediction of Topological Polar Surface Area (tPSA) and Other Molecular Descriptors

The Topological Polar Surface Area (tPSA) is a molecular descriptor that has been shown to be a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govnih.gov It is calculated by summing the surface contributions of polar atoms. nih.gov For this compound and its derivatives, the tPSA can be readily calculated using computational tools.

Other important molecular descriptors include the logarithm of the partition coefficient (logP), molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds. These descriptors are collectively used to assess the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 338.15 g/mol |

| tPSA | 26.3 Ų |

| logP | 4.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

Note: This data is generated from computational predictions for the structure of this compound.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to map out the potential energy surface. This allows for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.netmit.edu

By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized to improve yields and selectivity. For example, DFT calculations could be used to study the mechanism of a Suzuki coupling reaction involving the iodine atom of this compound, providing insights into the oxidative addition, transmetalation, and reductive elimination steps.

In Silico Design and Virtual Screening of Novel Derivatives

The principles of in silico design and virtual screening are pivotal in modern drug discovery and materials science. nih.govjneonatalsurg.comnih.govresearchgate.net Using the this compound scaffold, large virtual libraries of novel derivatives can be generated by adding various functional groups at different positions. jneonatalsurg.comresearchgate.netmdpi.comnih.govresearchgate.net

These virtual libraries can then be subjected to high-throughput virtual screening, where computational filters are applied to select for compounds with desirable properties. nih.govnih.gov These filters can include predictions of biological activity (through QSAR models or docking), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For example, a virtual library of this compound derivatives could be screened against a panel of protein kinases to identify potential inhibitors.

Applications in Advanced Materials and Catalysis Research

Precursor for Functional Organic Materials Development

Benzyl (B1604629) 3-iodobenzoate (B1234465) is a promising starting material for the creation of a diverse range of functional organic materials. The presence of the iodine atom allows for the introduction of this molecule into polymeric chains or for its use as a core structure in the synthesis of materials with specific electronic and photonic properties.

The carbon-iodine bond in Benzyl 3-iodobenzoate can be leveraged in various polymerization reactions, such as Suzuki or Sonogashira cross-coupling reactions, to incorporate the iodobenzoate moiety into polymer backbones. This approach allows for the synthesis of polyesters and other polymers with tailored properties. For instance, the incorporation of the bulky, polarizable iodine atom can influence the polymer's refractive index, thermal stability, and solubility. Furthermore, the benzyl group can be selectively cleaved post-polymerization to reveal a carboxylic acid group, which can be further functionalized to fine-tune the polymer's characteristics, such as its hydrophilicity or ability to coordinate with metal ions. While direct polymerization of this compound has not been extensively reported, the principle has been demonstrated with related iodinated compounds. For example, iodinated derivatives of poly-3-hydroxy butyrate (B1204436) (PHB) have been synthesized to create novel radiopaque and biodegradable polymers researchgate.net.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

| Property | Potential Effect of this compound Moiety | Rationale |

|---|---|---|

| Refractive Index | Increase | Introduction of the highly polarizable iodine atom. |

| Thermal Stability | Enhancement | The rigid aromatic ring can increase the polymer's glass transition temperature. |

| Solubility | Tunable | The benzyl ester provides solubility in organic solvents, while its cleavage to a carboxylic acid can enhance aqueous solubility. |

This table presents hypothetical data based on the known effects of incorporating similar structural motifs into polymers.

Aryl iodides are valuable precursors in the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) iodobenzene.ltd. This compound can serve as a building block in the synthesis of larger conjugated molecules with desirable electronic properties. Through reactions like the Suzuki or Heck coupling, the iodobenzoate core can be extended with other aromatic units to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in electronic devices. The benzyl ester group can also influence the morphology and processability of these materials, which are key factors in device performance. Although direct application of this compound in OLEDs is not documented, the use of iodobenzene (B50100) as a versatile precursor in the synthesis of OLED materials is well-established iodobenzene.ltd.

Ligand Synthesis for Organometallic Catalysis

The development of new ligands is crucial for advancing the field of organometallic catalysis. This compound can be envisioned as a starting material for the synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The carbon-iodine bond provides a reactive site for the introduction of a phosphorus- or nitrogen-containing group through nucleophilic substitution or cross-coupling reactions. The benzyl ester moiety, located at the meta-position, can act as a remote electronic-tuning group, influencing the electron density at the metal center of the final catalyst. This, in turn, can affect the catalyst's activity, selectivity, and stability. For instance, a sustainable protocol for the synthesis of benzyl phosphonates from benzyl halides using a KI/K2CO3 catalytic system has been developed, showcasing the reactivity of benzyl halides in forming C-P bonds frontiersin.org.

Table 2: Hypothetical Ligand Synthesis from this compound

| Reaction Type | Reagent | Potential Ligand Structure | Potential Catalytic Application |

|---|---|---|---|

| Palladium-catalyzed Phosphination | Diphenylphosphine | Benzyl 3-(diphenylphosphino)benzoate | Cross-coupling reactions |

| Nucleophilic Substitution | Imidazole | Benzyl 3-(1H-imidazol-1-yl)benzoate | C-H activation reactions |

This table presents hypothetical reaction schemes and has been constructed for illustrative purposes.

Application in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains elements that can participate in non-covalent interactions, making it a potential building block for supramolecular assemblies. The aromatic ring can engage in π-π stacking interactions, while the ester group can act as a hydrogen bond acceptor. Critically, the iodine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules into well-defined architectures nih.gov. The interplay of these interactions could direct the assembly of this compound or its derivatives into interesting supramolecular structures such as gels, liquid crystals, or molecular capsules. The ability of iodine to induce and modulate the self-assembly of organic molecules has been demonstrated in various systems researchgate.net. For example, iodination has been shown to enhance the fibrillogenic behavior of a custom pentapeptide by promoting intermolecular interactions that drive self-assembly nih.gov.

Scaffold for Chemical Sensor Development

The development of fluorescent chemosensors for the detection of specific analytes is an active area of research. This compound can serve as a scaffold for the construction of such sensors. The core structure can be functionalized by attaching a fluorophore and a recognition unit for the target analyte. The carbon-iodine bond is a versatile handle for introducing these functionalities via cross-coupling reactions. The photophysical properties of the resulting sensor molecule could be modulated upon binding of the analyte to the recognition site, leading to a detectable change in fluorescence. While no sensors based on this compound are reported, the general strategy of using aromatic platforms for sensor design is common. For instance, fluorescent probes based on nucleophilic aromatic substitution reactions are used for detecting reactive sulfur and selenium species nih.gov.

Probes for Investigating Biochemical Pathways (e.g., enzyme kinetics studies)

Iodinated compounds have found applications in biochemical studies, including as inhibitors of enzymes nih.gov. The iodine atom can interact with amino acid residues in the active site of an enzyme, potentially leading to inhibition. This compound and its derivatives could be explored as potential enzyme inhibitors. The benzyl ester group can be hydrolyzed by esterases, potentially releasing the 3-iodobenzoic acid, which could then act as the inhibitory species. By systematically modifying the structure of this compound, it may be possible to develop selective inhibitors for specific enzymes, which can then be used as chemical probes to study their function in biochemical pathways. For example, iodonium (B1229267) compounds have been shown to inhibit neutrophil NADPH oxidase, with a proposed mechanism involving the interaction of the iodine-containing moiety with a redox center in the enzyme nih.gov.

Analytical Method Development for Benzyl 3 Iodobenzoate and Its Derivatives

Chromatographic Techniques for Purification and Analytical Quantification

Chromatographic techniques are fundamental in the analysis of Benzyl (B1604629) 3-iodobenzoate (B1234465) and its derivatives, enabling their separation, purification, and quantification. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Column Chromatography for Isolation and Purification

Column chromatography is a preparative technique used for the purification of Benzyl 3-iodobenzoate from reaction mixtures and natural extracts. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica gel or alumina, packed into a column. A liquid mobile phase, the eluent, is passed through the column to move the components at different rates.

In a typical application, a crude mixture containing this compound is loaded onto the top of the column. A solvent system of appropriate polarity is then chosen to elute the desired compound. For a non-polar compound like this compound, a less polar solvent system, such as a mixture of hexane and ethyl acetate, would be employed. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). Fractions are collected sequentially and those containing the pure compound are combined.

For instance, in the isolation of natural benzyl benzoate (B1203000) from Acridocarpus smeathmannii root extract, repeated column chromatography was employed to yield the purified compound. nih.gov The process involved liquid-liquid extraction followed by chromatographic separation. nih.gov

Table 1: Typical Parameters for Column Chromatography of Benzyl Esters

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradients of Hexane and Ethyl Acetate |

| Loading Technique | Dry loading or wet loading |

| Fraction Collection | Manual or automated fraction collection |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and quantify the amount of this compound in a sample. It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

For the analysis of benzyl esters, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. researchgate.netresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule, will have a longer retention time on a C18 column compared to more polar impurities.

A UV detector is typically used for the detection of this compound, as the benzene (B151609) ring provides strong UV absorbance. researchgate.netresearchgate.net Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.

Table 2: Example HPLC Method Parameters for Benzyl Ester Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Zorbax, 5 µm, 250x4.6mm) researchgate.netresearchgate.net |

| Mobile Phase | Isocratic mixture of deionized water and acetonitrile (e.g., 70:30 v/v) researchgate.netresearchgate.net |

| Flow Rate | 1.5 mL/min researchgate.netresearchgate.net |

| Detection | UV at 254 nm researchgate.netresearchgate.net |

| Temperature | Room temperature researchgate.netresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. austinpublishinggroup.comlcms.czpharmascholars.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling higher backpressures. austinpublishinggroup.com

The primary advantage of UPLC for the analysis of this compound and its derivatives is the substantial reduction in analysis time, making it ideal for high-throughput screening of compound libraries. pharmascholars.com The increased resolution also allows for better separation of closely related impurities. lcms.cz

A UPLC-MS/MS (tandem mass spectrometry) method has been developed for the analysis of benzoyl ester derivatized compounds, demonstrating the applicability of this technique for sensitive and selective quantification. nih.gov

Table 3: Comparison of HPLC and UPLC for Benzyl Ester Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm austinpublishinggroup.com |

| Analysis Time | Longer | Shorter austinpublishinggroup.com |

| Resolution | Good | Higher austinpublishinggroup.comlcms.cz |

| Sensitivity | Standard | Enhanced austinpublishinggroup.comlcms.cz |

| System Pressure | Lower | Higher pharmascholars.com |

| Solvent Consumption | Higher | Lower austinpublishinggroup.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, such as the synthesis of this compound. sigmaaldrich.comnih.gov It involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. nih.gov

The plate is then developed in a sealed chamber with a suitable solvent system. The different components of the reaction mixture travel up the plate at different rates, resulting in their separation. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. libretexts.org The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding. libretexts.org A "cospot," where the reaction mixture and starting material are spotted in the same lane, is often used to confirm the identity of the spots. libretexts.orgrochester.edu

Table 4: Application of TLC in Monitoring this compound Synthesis

| Step | Procedure | Observation |

| Spotting | Spot starting materials, reaction mixture, and a cospot on the TLC plate. libretexts.orgrochester.edu | Small, concentrated spots are desired. |

| Development | Place the plate in a chamber with an appropriate eluent (e.g., hexane/ethyl acetate). | The solvent front moves up the plate. |

| Visualization | View the dried plate under a UV lamp. nih.gov | This compound and starting materials containing aromatic rings will be UV active. |

| Analysis | Compare the Rf values of the spots. | The appearance of a new spot corresponding to the product and the disappearance of the limiting reactant spot indicate reaction progression. libretexts.org |

Advanced Spectroscopic Quantification Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of organic compounds, including this compound. sciepub.comsciepub.com Unlike other spectroscopic methods, NMR signal intensity is directly proportional to the number of nuclei giving rise to the signal, making it a primary ratio method of measurement. sciepub.com

In a typical qNMR experiment, a known amount of an internal standard is added to the sample containing the analyte. ox.ac.uk The signals of the analyte and the internal standard are integrated, and the concentration of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard. ox.ac.uk For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay.

A study on the compositional analysis of short-chain fatty acid benzyl ester mixtures demonstrated the utility of qNMR for quantifying benzyl esters. sciepub.comsciepub.comresearchgate.net The results showed a strong linear relationship between the known weight percentages and the weight percentages determined by qNMR. sciepub.comsciepub.comresearchgate.net

Cheminformatics and Data Analysis Protocols for Compound Libraries

Cheminformatics plays a crucial role in the management and analysis of large compound libraries containing this compound and its derivatives. It involves the use of computational methods to analyze chemical data, enabling researchers to make more informed decisions in the drug discovery process. nih.gov

Data analysis protocols for compound libraries typically involve several steps. Initially, the chemical structures are standardized and registered in a database. springernature.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can be used to assess the diversity of the library and to compare it with other libraries or with known drugs. nih.gov

Similarity searching and clustering are common cheminformatics techniques used to group compounds with similar structural features. springernature.com This can help in identifying structure-activity relationships (SAR) and in selecting a diverse subset of compounds for screening. Visualization tools such as scaffold trees and similarity maps are used to explore the chemical space of the library. broadinstitute.org Open-source tools and platforms are available to facilitate these analyses. springernature.comoup.com

Future Directions and Emerging Research Avenues

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of Benzyl (B1604629) 3-iodobenzoate (B1234465) into automated synthesis platforms represents a significant step towards accelerating the discovery of novel derivatives and reaction conditions. High-throughput experimentation (HTE) techniques are increasingly employed to rapidly screen a wide array of catalysts, solvents, and reaction parameters, thereby optimizing synthetic routes in a fraction of the time required by traditional methods.

In the context of Benzyl 3-iodobenzoate, HTE can be utilized to explore its reactivity in various cross-coupling reactions, which are fundamental to modern organic synthesis. For instance, screening different palladium catalysts and ligands for Suzuki or Heck couplings involving the carbon-iodine bond of this compound could rapidly identify optimal conditions for the formation of C-C bonds. This approach not only enhances efficiency but also has the potential to uncover novel reactivity patterns that might be missed in conventional, hypothesis-driven research. The use of microscale parallel reactors allows for the systematic evaluation of numerous variables, leading to the discovery of more robust and efficient synthetic protocols.

The data generated from these high-throughput screens can be substantial and complex. Therefore, the integration of machine learning algorithms to analyze these large datasets is a promising future direction. These computational tools can identify subtle trends and predict optimal reaction conditions, further accelerating the pace of discovery.

Below is a hypothetical data table illustrating how HTE could be applied to optimize a Suzuki coupling reaction with this compound.

| Experiment ID | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| HTE-001 | Pd(OAc)2 | SPhos | K2CO3 | Toluene | 100 | 65 |

| HTE-002 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 80 | 78 |

| HTE-003 | PdCl2(dppf) | dppf | K3PO4 | THF | 60 | 52 |

| HTE-004 | Pd(PPh3)4 | PPh3 | NaOtBu | DMF | 120 | 85 |

Exploration of Bio-inspired Transformations and Biocatalysis

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes to perform transformations on this compound is a promising area of future research. While naturally occurring enzymes that specifically act on this compound may be rare, techniques such as directed evolution and enzyme engineering can be employed to develop novel biocatalysts with desired activities.

For example, hydrolases could be engineered to selectively cleave the ester bond of this compound under mild, aqueous conditions, providing a more sustainable route to 3-iodobenzoic acid and benzyl alcohol. Furthermore, the carbon-iodine bond, while typically unreactive in biological systems, could potentially be targeted by specialized dehalogenases. The discovery or engineering of an enzyme capable of C-I bond activation would open up new biocatalytic routes for the functionalization of the aromatic ring.

Photo-biocatalysis is another emerging field that could be applied to this compound. This approach combines the selectivity of enzymes with the energy of light to drive novel chemical transformations. For instance, a photosensitizer could be used to activate the C-I bond, followed by an enzymatic step to control the subsequent reaction pathway.

| Potential Biocatalytic Transformation | Enzyme Class | Potential Advantages |

| Ester Hydrolysis | Hydrolase | Mild reaction conditions, high selectivity, aqueous solvent. |

| Dehalogenation | Dehalogenase | Green alternative to metal-catalyzed dehalogenation. |

| C-H Activation/Functionalization | P450 Monooxygenase | Regioselective functionalization of the aromatic ring. |

Development of Advanced Spectroscopic Probes

The presence of a heavy iodine atom in this compound makes it an interesting candidate for the development of advanced spectroscopic probes. The iodine atom can influence the photophysical properties of the molecule and can also serve as a site for specific interactions.

One potential application is in the development of probes for bio-imaging. By attaching a fluorescent moiety to the this compound scaffold, the iodine atom could act as a heavy-atom quencher, leading to the design of "off-on" fluorescent probes. The fluorescence could be "turned on" upon a specific chemical or biological event that alters the distance or interaction between the fluorophore and the iodine atom.

Furthermore, the interaction of iodine with various aromatic hydrocarbons and other molecules is a known phenomenon that can be studied using spectrophotometry. This suggests that this compound could be explored as a component in supramolecular chemistry, where the iodine atom participates in halogen bonding to direct the assembly of larger structures. These assemblies could have interesting photophysical or material properties.

Contributions to Fundamental Chemical Theory and Design Principles

The study of this compound and its reactions can contribute to a deeper understanding of fundamental chemical principles. The electronic and steric effects of the iodo and benzoate (B1203000) groups on the reactivity of the aromatic ring are of interest for physical organic chemists.

Theoretical studies, such as those employing density functional theory (DFT), can be used to model the reaction mechanisms of transformations involving this compound. For example, computational studies on the Ullmann coupling of aryl iodides have provided insights into the reaction mechanism and the effect of substituents on the reaction barrier. rsc.org Similar studies on this compound could help in understanding its reactivity in various coupling reactions and guide the design of more efficient catalytic systems.

The investigation of η6‐metalated aryl iodides as potential organocatalysts in reactions like the Diels-Alder cycloaddition is an area where this compound could serve as a model compound. nih.gov Computational studies have predicted that the coordination of a metal to the aromatic ring can enhance the halogen bonding donor ability of the iodine atom, leading to significant rate accelerations. nih.gov Experimental validation of these theoretical predictions using this compound or its derivatives would be a valuable contribution to the field of organocatalysis.

Sustainable Synthesis and Environmental Impact Minimization Strategies

Developing sustainable synthetic routes to this compound and minimizing the environmental impact of its use are crucial considerations for its future applications. This involves the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

Future research will likely focus on developing catalytic cycles for reactions involving this compound to minimize waste and improve atom economy. The use of deep eutectic solvents or other green solvent systems for reactions involving this compound could also significantly reduce its environmental impact. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing benzyl 3-iodobenzoate?

this compound can be synthesized via esterification of 3-iodobenzoic acid with benzyl alcohol. A typical protocol involves dissolving 3-iodobenzoic acid in methanol, adding concentrated sulfuric acid as a catalyst, and refluxing for several hours. After cooling, the product is extracted with ether, washed with sodium bicarbonate and brine, and purified via crystallization or column chromatography. This method is analogous to the synthesis of methyl 3-iodobenzoate (93% yield) described in the literature .

Q. What safety precautions are critical when handling this compound?

While specific data for this compound are limited, safety protocols for structurally similar compounds (e.g., benzyl benzoate) recommend:

- Skin/eye protection : Use impervious gloves, lab coats, and chemical safety goggles to avoid splashes .